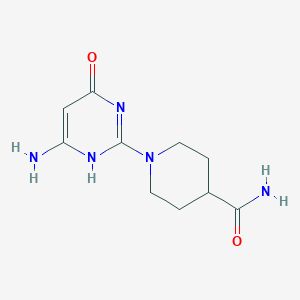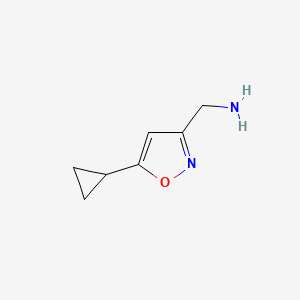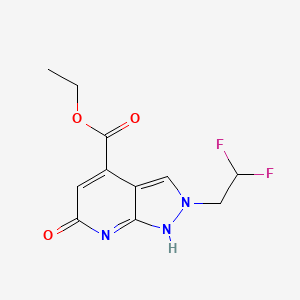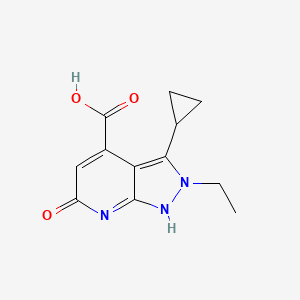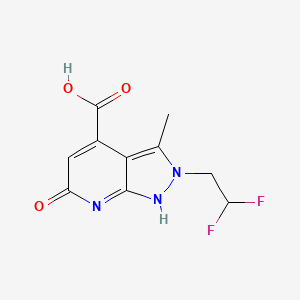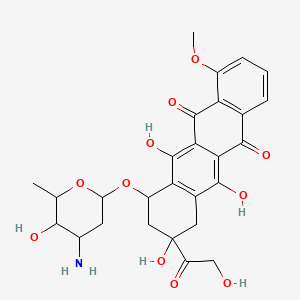
Triferric doxorubicin
Vue d'ensemble
Description
7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is an anthracycline.
Applications De Recherche Scientifique
1. Nanotechnological Platforms
Doxorubicin (DOX), a potent chemotherapeutic agent, has been incorporated into various nanotechnological platforms, improving its clinical benefits. These platforms include liposomes, polymeric nanoparticles, and ligand-based DOX-loaded nanoformulations. Such innovations aim to enhance the efficacy of DOX in cancer therapy while mitigating adverse effects like cardiotoxicity and myelosuppression (Cagel, Grotz, Bernabeu, Moretton, & Chiappetta, 2017).
2. Cardiotoxicity Mitigation Strategies
Triferric doxorubicin's application extends to addressing its cardiotoxic effects. Studies have explored various strategies to mitigate this, including the use of liposomal doxorubicin, which shows reduced myocardial drug accumulation and lower cardiotoxicity compared to traditional doxorubicin. The protective mechanisms involve the induction of interferon-related DNA damage resistance and upregulation of cardioprotective genes (Gyöngyösi, Lukovic, Zlabinger, Spannbauer, Gugerell, Pavo, Traxler, Pils, Maurer, Jakab, Riesenhuber, Pircher, Winkler, & Bergler-Klein, 2019).
3. Telomerase Therapy
Telomerase therapy has been proposed as a novel strategy to prevent doxorubicin-induced cardiotoxicity. This approach involves the overexpression of telomerase, which confers pro-survival traits and helps in detoxifying reactive oxygen species (ROS), thus protecting the heart from doxorubicin-mediated apoptosis and preserving cardiac function (Chatterjee, Hofer, Costa, Lu, Batkai, Gupta, Bolesani, Zweigerdt, Megías, Streckfuss-Bömeke, Brandenberger, Thum, & Bär, 2020).
4. Drug-DNA Intercalation Dynamics
Research on doxorubicin's mechanism of action has led to the use of fluorescence lifetime imaging microscopy (FLIM) to monitor doxorubicin-DNA intercalation during apoptosis initiation. This tool provides insights into doxorubicin's microenvironment changes and its binding dynamics, offering a deeper understanding of its cellular interactions during cancer treatment (Chen, Wu, Chung, Hwu, Cheng, Mou, & Lo, 2012).
Propriétés
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJJSUZBOXZQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triferric doxorubicin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



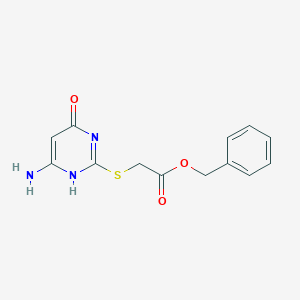
![[(4-Chloroisoquinolin-1-yl)sulfanyl]acetic acid](/img/structure/B7825652.png)
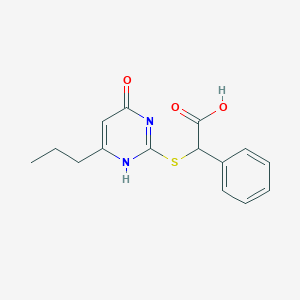
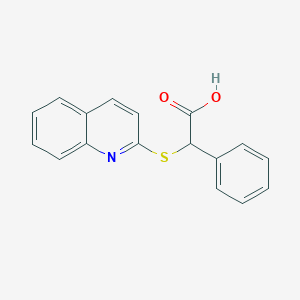
![2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B7825666.png)

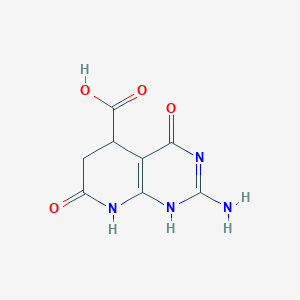
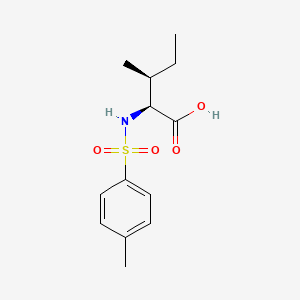
![(5Z)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7825711.png)
